1H-Pyrazole, 1-ethenyl-4-nitro-
Description
1H-Pyrazole, 1-ethenyl-4-nitro- is a nitro-substituted pyrazole derivative characterized by an ethenyl group at the 1-position and a nitro group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties . The nitro group at position 4 is electron-withdrawing, which may enhance the compound’s reactivity in electrophilic substitution or reduction reactions.
Properties
IUPAC Name |
1-ethenyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-5(3-6-7)8(9)10/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBJLCPFMBNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632470 | |
| Record name | 1-Ethenyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117451-93-1 | |
| Record name | 1-Ethenyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1-ethenyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with acetylene under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of 1-ethenyl-4-nitro-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-ethenyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazole derivatives have shown potential as anticancer agents . Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types, including lung, colorectal, and prostate cancers. For instance, research has highlighted the effectiveness of certain pyrazole analogs in targeting breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Case Study: Anticancer Activity
A study synthesized several asymmetric compounds fused with 1-aryl-1H-pyrazole and evaluated their biological activity. The results demonstrated significant antiproliferative effects against multiple cancer cell lines, suggesting that pyrazole-based compounds are promising candidates for drug development .
Antimicrobial Properties
Research has also indicated that 1H-Pyrazole derivatives exhibit antimicrobial properties . The mechanism may involve the bioreduction of the nitro group within biological systems, leading to reactive intermediates that interact with cellular components .
Data Table: Antimicrobial Activity
| Compound Name | Activity Type | Target Microorganisms | Reference |
|---|---|---|---|
| 1-Ethenyl-4-nitro-1H-pyrazole | Antimicrobial | Bacteria (e.g., E. coli) | |
| 3-Nitropyrazole | Antimicrobial | Fungi (e.g., Candida spp.) |
Energetic Materials
The compound's nitro group contributes to its potential as an energetic material . Nitrated pyrazoles are explored for their explosive properties and can serve as precursors for developing new high-energy density materials (HEDMs). Research indicates that mononitropyrazoles can be utilized in formulations for explosives due to their favorable energetic properties .
Case Study: Development of Energetic Materials
Recent advancements in the synthesis of nitrated pyrazoles have led to the creation of new energetic materials with improved performance characteristics compared to traditional explosives like TNT and RDX. These developments focus on optimizing the structure-property relationships to enhance stability and performance .
Synthesis and Functionalization
The synthesis of 1H-Pyrazole derivatives often involves various methods such as C–H functionalization techniques. Recent studies have reported successful methodologies for arylselenation reactions using copper catalysts, demonstrating the versatility of pyrazoles in organic synthesis .
Data Table: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Copper-catalyzed C–H arylselenation | Reaction with diphenyl diselenide | 32 |
| Direct nitration | Nitration using fuming nitric acid | Variable |
Mechanism of Action
The mechanism of action of 1-ethenyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1H-Pyrazole, 1-ethenyl-4-nitro- and their distinguishing features:
*Inferred molecular formula based on substituents.
Substituent Effects on Reactivity and Stability
- Nitro Group Position : The 4-nitro substitution (as in 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole ) directs electron density away from the pyrazole ring, increasing electrophilicity at adjacent positions. This contrasts with 5-azido-3-nitro-1H-1,2,4-triazole (), where nitro groups enhance explosive properties .
- Ethenyl vs. Alkyl Groups : The ethenyl group in the target compound may participate in conjugation, stabilizing resonance structures more effectively than alkyl groups (e.g., ethyl or methoxyethyl in ). This could influence photochemical reactivity or catalytic applications .
- Fluorine and Hydroxyl Substituents : Compounds like (E)-3(5)-[β-(3-fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole () exhibit distinct ¹⁹F NMR shifts (δ -138.3 ppm) and hydrogen-bonding capabilities due to hydroxyl groups, which are absent in the target compound .
Spectroscopic and Physical Properties
- ¹H NMR : The ethenyl group in the target compound would show characteristic coupling (J ≈ 16 Hz for trans-configuration) between vinyl protons, as seen in (δ 6.5–7.5 ppm) .
- ¹³C NMR : The nitro group at position 4 would deshield adjacent carbons, similar to 1-(2-methoxyethyl)-4-nitro-1H-pyrazole (δ 140–150 ppm for C-4) .
- Melting Points: Nitro-substituted pyrazoles (e.g., 164°C for compound 9c in ) generally exhibit higher melting points compared to non-polar analogs due to dipole interactions .
Biological Activity
1H-Pyrazole, 1-ethenyl-4-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The specific compound 1H-Pyrazole, 1-ethenyl-4-nitro- has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The biological activity of 1H-Pyrazole, 1-ethenyl-4-nitro- can be attributed to its nitro group, which undergoes bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects. The compound's structure allows it to form hydrogen bonds with biological macromolecules, influencing their function and activity .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains and fungi. In one study, a series of pyrazole derivatives were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of 1H-Pyrazole, 1-ethenyl-4-nitro- is notable. Studies have reported that certain pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds related to this structure exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .
Anticancer Properties
Pyrazole derivatives have been explored for their anticancer properties. Some compounds have demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM . The mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Neuroprotective Activity
Neuroprotective effects have also been attributed to pyrazoles. In vitro assays have shown that certain derivatives can protect neuronal cells from toxicity induced by excitatory neurotransmitters . This suggests a potential role in treating neurodegenerative diseases.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the synthesis and evaluation of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | Various pyrazoles | Antimicrobial | Promising results against MTB strain H37Rv |
| Naoum et al. (2020) | Nitro-substituted pyrazoles | Estrogen receptor activity | Active against ERα and ERβ |
| Cocconcelli et al. (2017) | Aryl azoles | Neuroprotective | 15%-40% neuroprotection in toxicity assays |
These studies underscore the versatility of pyrazole derivatives in medicinal chemistry and their potential for further development into therapeutic agents.
Q & A
Q. What are the typical synthetic routes for preparing 1H-pyrazole, 1-ethenyl-4-nitro- derivatives, and what experimental conditions optimize yields?
The synthesis of nitro-substituted pyrazoles often involves multi-component reactions. For example, arylcarbohydrazides can react with dialkyl acetylenedicarboxylates and cyclohexyl isocyanide under neutral conditions to form functionalized pyrazole derivatives . Key factors include maintaining neutral pH, controlled temperature (e.g., 60–80°C), and stoichiometric ratios of reagents. Hydrazine hydrate has also been used to incorporate nitrogen into the pyrazole ring, though excess reagent may be required to neutralize byproducts like HCl .
Q. How can spectroscopic methods characterize the nitro group in 1-ethenyl-4-nitro-1H-pyrazole?
- FT-IR : The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively .
- ¹H NMR : The ethenyl group (CH₂=CH-) adjacent to the nitro group shows deshielded protons (δ 6.5–7.5 ppm) due to electron-withdrawing effects .
- ¹³C NMR : The nitro-substituted carbon typically resonates at δ 140–150 ppm, distinct from other substituents .
Q. What functional group transformations are feasible for 1-ethenyl-4-nitro-1H-pyrazole?
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Nitro Reduction | H₂/Pd-C or NaBH₄ in ethanol | 4-Amino-1-ethenyl-1H-pyrazole | |
| Substitution | Nucleophiles (e.g., OH⁻, SH⁻) | 4-Substituted-1-ethenyl-pyrazoles | |
| Oxidation | KMnO₄ in acidic conditions | Carboxylic acid derivatives |
Advanced Research Questions
Q. How can contradictions in crystallographic data for 1-ethenyl-4-nitro-1H-pyrazole derivatives be resolved?
Discrepancies in bond lengths or torsion angles (e.g., C2—C1—C6—C7 = 177.42° vs. C1—C6—C7—C8 = -179.8° in ) may arise from twinning or disordered crystals. Methodological steps:
- Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
- Validate with spectroscopic data (e.g., NMR) to confirm molecular conformation .
Q. What experimental designs elucidate reaction mechanisms for nitro group transformations?
- Kinetic Isotope Effects (KIE) : Replace ¹⁴N with ¹⁵N in the nitro group to track intermediates via mass spectrometry .
- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies for reduction/substitution pathways .
Q. How do electronic effects of substituents influence the pyrazole ring’s reactivity?
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nitro’s strong electron-withdrawing effect accelerates nucleophilic substitution) .
- X-ray Crystallography : Compare bond lengths (e.g., C-NO₂ vs. C-NH₂) to assess resonance stabilization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields for nitro-substituted pyrazoles?
- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, catalyst loading) as described in and .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced amines or dimerized species) that may lower yields .
Methodological Best Practices
Q. What protocols ensure accurate characterization of pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
